N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
“N-(2-hydroxyphenyl)acetamide” is a compound that has been studied for its various biological activities . It’s also known as “2’-Hydroxyacetanilide” and has the molecular formula C8H9NO2 .
Synthesis Analysis
While specific synthesis methods for “N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide” are not available, related compounds have been synthesized through various methods. For instance, “N-(2-hydroxyphenyl)acrylamide” was synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer .Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyphenyl)acetamide” includes a benzene ring attached to an acetamide group . The exact structure of “this compound” is not available in the sources I found.Scientific Research Applications
Conformational Analysis
The compound N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide belongs to a class of compounds that have been studied for their conformational properties. For instance, the conformational preferences of a similar compound, 1-amino-2-phenylcyclopentane-1-carboxylic acid, were investigated using DFT calculations. This study provides insights into the conformational space and intrinsic preferences of similar cyclopentane derivatives (Casanovas et al., 2008).
Structural Characterization
The crystal and molecular structure of closely related compounds, like (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, have been determined. Such studies involve characterizing these compounds through techniques like NMR, MS, and single-crystal X-ray diffraction. These findings are crucial for understanding the physical and chemical properties of this compound (Chen et al., 2011).
Antimicrobial Activity
Research on similar compounds, such as N-alkoxyphenylhydroxynaphthalenecarboxamides, has demonstrated significant antimicrobial activity. These compounds have been tested against various bacterial strains and have shown promising results, indicating potential applications of this compound in antimicrobial domains (Goněc et al., 2016).
Synthesis and SAR Studies
Studies have also focused on synthesizing and understanding the structure-activity relationships (SAR) of similar compounds. For example, the synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides have been described, providing a framework for the synthesis and potential applications of this compound in similar contexts (Ford et al., 1986).
Future Directions
While specific future directions for “N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide” are not available, research on related compounds suggests potential areas of interest. For example, thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .
Mechanism of Action
Target of Action
Similar compounds such as n-(2-hydroxyphenyl)acetamide have shown therapeutic potential in the treatment of glioblastoma multiforme (gbm) as a single agent or in combination with temozolomide (tmz) on glioblastoma cells
Mode of Action
It’s worth noting that compounds with similar structures have been found to induce apoptosis in cancer cells . The specific interactions between this compound and its targets, leading to these changes, are yet to be elucidated.
Biochemical Pathways
Related compounds have been found to be involved in the biosynthesis process of 2-acetamidophenol in pseudomonas
Pharmacokinetics
Studies on similar compounds suggest that they may have promising drug-like properties, including improved kinetic solubilities and metabolic stability
Result of Action
Related compounds have been found to induce apoptosis in cancer cells
Action Environment
It’s worth noting that the production of similar compounds can be influenced by the presence of certain precursors in the medium
Biochemical Analysis
Biochemical Properties
N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to have antiproliferative activity against certain cancer cell lines, suggesting that it may interact with key proteins involved in cell proliferation
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been explored in several studies . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-16-11-5-4-10-15(16)19-17(21)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11,20H,6-7,12-13H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDJOFYUVIIQQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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